

Wee1-IN-3 dosing schedule for in vivo efficacy studies

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Compound Focus: Wee1-IN-3

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Established Wee1 Inhibitor Dosing Schedules

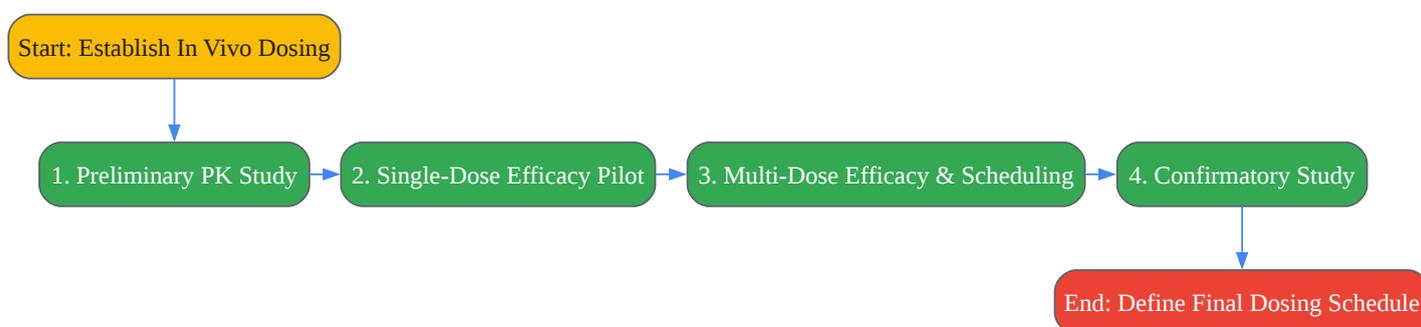
The following table summarizes key dosing information for Wee1 inhibitors from recent research and clinical trials, which can inform your experimental design [1].

Inhibitor Name	Study Type	Combination Agent(s)	Dosing Schedule	Cycle Duration
Adavosertib (AZD1775)	Phase I (Monotherapy)	None	225 mg, twice daily for 2.5 days, 2 weeks on, 1 week off [1]	21 days (q21d)
Adavosertib (AZD1775)	Phase I / II	Gemcitabine	175 mg, once daily for 2 days per week (Days 1, 8, 15) with Gemcitabine [1]	28 days (q28d)
Adavosertib (AZD1775)	Phase I / II	Carboplatin	225 mg, twice daily for 2.5 days in Week 1 with Carboplatin (Day 1) [1]	21 days (q21d)
Adavosertib (AZD1775)	Phase I / II	Paclitaxel	225 mg, twice daily for 2.5 days per week with weekly Paclitaxel [1]	28 days (q28d)

Inhibitor Name	Study Type	Combination Agent(s)	Dosing Schedule	Cycle Duration
Azenosertib (ZN-c3)	Preclinical (Monotherapy)	None	Various schedules explored (e.g., intermittent) to preserve anti-tumor activity with minimal toxicity [2]	Varies

Proposed Protocol for In Vivo Dosing Schedule Determination

Since a direct protocol for **Wee1-IN-3** is unavailable, you can establish one empirically. The workflow below outlines the key stages of this process.



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Stage 1: Preliminary Pharmacokinetics (PK) Study

Objective: To understand the absorption and elimination profile of **Wee1-IN-3** in your animal model.

- **Methodology:**

- Administer a single dose of **Wee1-IN-3** (e.g., via oral gavage) to tumor-bearing mice.
- Collect blood plasma at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

- Analyze samples using LC-MS/MS to determine plasma concentration.
- Calculate PK parameters: **C_{max}** (peak plasma concentration), **T_{max}** (time to C_{max}), **AUC** (area under the curve, exposure), **t_{1/2}** (elimination half-life) [3].

Stage 2: Single-Dose Efficacy and Pharmacodynamics (PD) Pilot

Objective: To link drug exposure to biological effect and identify a minimum effective dose.

- **Methodology:**

- Randomize mice into groups receiving a single dose of vehicle or **Wee1-IN-3** at escalating doses (e.g., 10, 30, 100 mg/kg).
- **PD Analysis:** Sacrifice a subset of mice 6-12 hours post-dose. Collect tumor samples for Western blot analysis to assess target engagement by measuring a reduction in **pCDK1 (Tyr15)** levels [4] [2].
- **Efficacy Correlation:** The dose that produces a significant, sustained reduction in pCDK1 is a candidate for the multi-dose study.

Stage 3: Multi-Dose Efficacy and Schedule Optimization

Objective: To evaluate anti-tumor efficacy and test different administration schedules.

- **Methodology:**

- Based on Stages 1 & 2, select 2-3 promising dose levels.
- Test different schedules in tumor-bearing mice (e.g., n=8-10/group):
 - **Intermittent:** e.g., 5 days on, 2 days off; or 3 days on, 4 days off. This may help manage toxicity [2].
 - **Pulsed:** e.g., Twice daily for 2.5 days, followed by a break, mimicking clinical schedules [1].
- Monitor body weight (toxicity) and tumor volume twice weekly.
- **Endpoint Analysis:** At study end, harvest tumors for analysis of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γ H2AX) [4] [2].

Stage 4: Confirmatory Study with Combination (If Applicable)

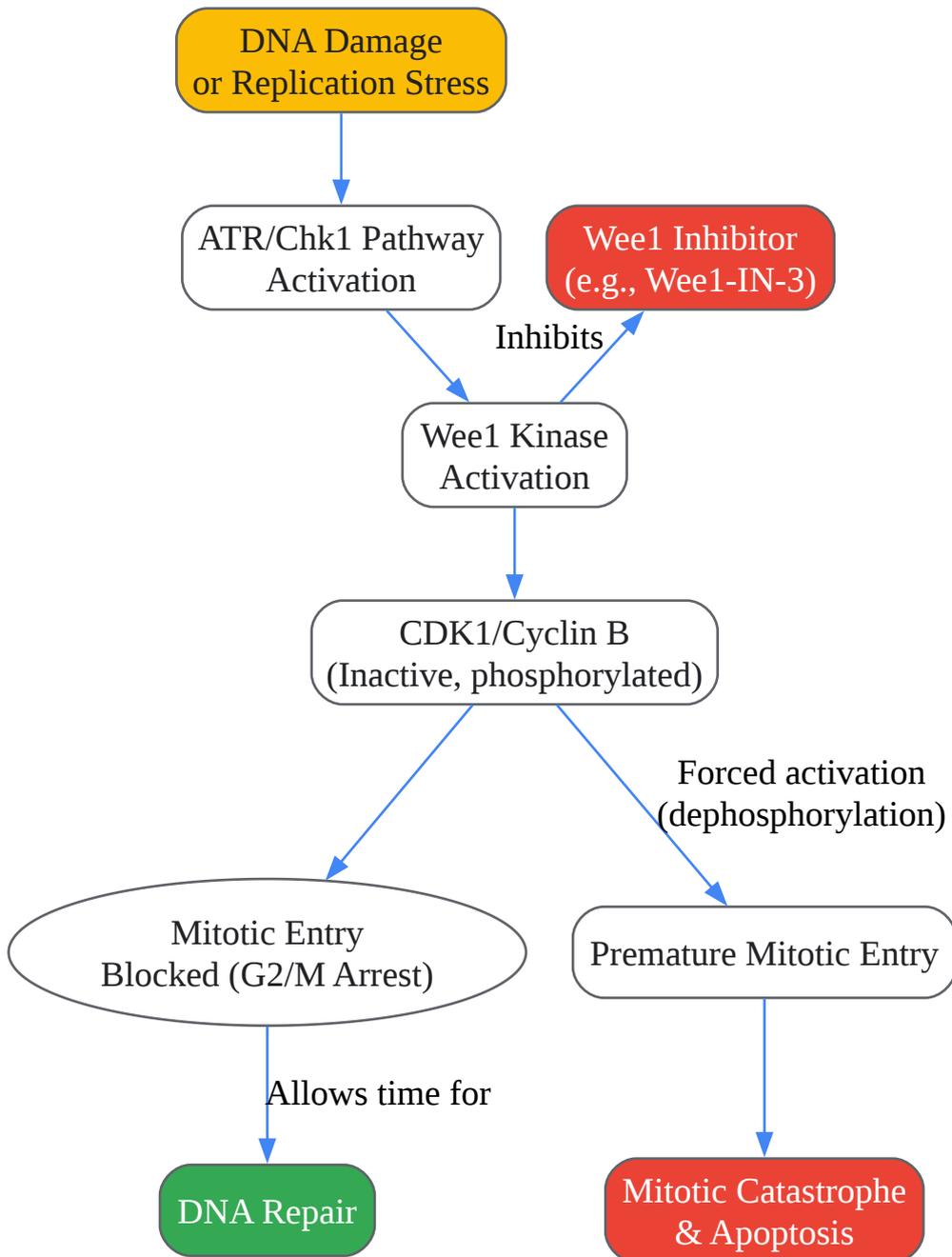
Objective: To finalize the dosing schedule of **Wee1-IN-3** in a clinically relevant combination.

- **Methodology:**

- Use the optimal monotherapy schedule from Stage 3.
- Combine **Wee1-IN-3** with a DNA-damaging agent (e.g., carboplatin, gemcitabine) or radiotherapy [1] [4].
- Compare efficacy and toxicity against monotherapy and control groups.

Wee1 Inhibition Mechanism & Experimental Rationale

The rationale for these schedules is rooted in the mechanism of Wee1 inhibition. The following diagram illustrates the key pathways and how Wee1 inhibitors exert their effect.



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The core mechanism involves abrogating the G2/M cell cycle checkpoint, particularly in p53-deficient cancer cells that heavily rely on this pathway for DNA repair. Inhibition of Wee1 leads to unscheduled activation of CDK1/cyclin B complexes, forcing cells with unrepaired DNA damage into mitosis, resulting in **mitotic catastrophe** and apoptosis [5].

- **Biomarker Analysis:** The key pharmacodynamic biomarker for confirming target engagement in your in vivo models is a reduction in **phospho-CDK1 (Tyr15)** in tumor lysates, as demonstrated in studies

of other Wee1 inhibitors [4] [2].

- **Efficacy Endpoints:** Successful inhibition should also lead to increased markers of DNA damage (e.g., **γ H2AX**) and apoptosis (e.g., **cleaved caspase-3**) [4] [2].

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